molecular formula C8H15N3 B3085201 [1-(2-Methylpropyl)pyrazol-4-yl]methylamine CAS No. 1152576-43-6

[1-(2-Methylpropyl)pyrazol-4-yl]methylamine

Cat. No.: B3085201
CAS No.: 1152576-43-6
M. Wt: 153.22 g/mol
InChI Key: HBCWPJVOGPIDME-UHFFFAOYSA-N
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Description

“[1-(2-Methylpropyl)pyrazol-4-yl]methylamine” is a research chemical with the molecular formula C8H15N3 . It is a pyrazole derivative, a class of compounds that have a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For example, substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a methylpropyl group and a methylamine group . The pyrazole ring is a 5-membered ring structure made up of three carbon atoms and two adjacent nitrogen atoms .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 153.22 and a boiling point of 258.2±15.0 ℃ at 760 mmHg . It also has a density of 1.1±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • [1-(2-Methylpropyl)pyrazol-4-yl]methylamine and similar compounds are used as building blocks in drug discovery and medicinal chemistry. A study details the synthesis of related compounds, specifically highlighting the process of fluorination of non-symmetric trisubstituted pyrazole derivatives (Ivonin et al., 2015).

  • Another research focused on the synthesis of 3-phenyl-1H-pyrazole derivatives, crucial intermediates for creating biologically active compounds, highlighting their potential in cancer therapy and molecular targeted therapy (Liu, Xu, & Xiong, 2017).

Applications in Coordination Chemistry

  • Research on cobalt(II) complexes containing N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands shows the formation of four-coordinate or five-coordinate complexes. These studies contribute to understanding the geometry and coordination behavior of such complexes, which are relevant in various chemical and biological processes (Choi et al., 2015).

Role in Biological Activities

  • Pyrazole compounds, structurally similar to this compound, have been identified as inhibitors of dipeptidyl peptidases (DPP-IV), showing potential for anti-hyperglycemic effects. This highlights their role in developing treatments for conditions like diabetes (Hsu et al., 2009).

  • In a study of novel 1,2,4-oxadiazoles and trifluoromethylpyridines related to natural products, compounds incorporating pyrazole showed significant in vitro anti-cancer activity. This emphasizes the potential of pyrazole derivatives in the development of new anticancer drugs (Maftei et al., 2016).

Corrosion Inhibition

  • Bipyrazole derivatives, closely related to this compound, have been studied for their potential as corrosion inhibitors. This research is crucial for understanding how these compounds can protect metals from corrosion, which has wide applications in various industries (Wang et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, (1-Methyl-1H-pyrazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[1-(2-methylpropyl)pyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)5-11-6-8(3-9)4-10-11/h4,6-7H,3,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCWPJVOGPIDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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